2,6-Dimethoxyphenol-d3

Mass Spectrometry Stable Isotope Dilution Analytical Method Validation

Accurate quantification of syringol in complex matrices is compromised by matrix effects and analyte degradation, leading to unreliable data. 2,6-Dimethoxyphenol-d3 solves this as a stable isotope-labeled internal standard (SIL-IS) for GC-MS or LC-MS. - **Chemically identical, isotopically distinct:** 3.0 Da mass shift ensures zero cross-interference with the native analyte. - **Method validation:** Enables robust stable isotope dilution assays (SIDA), correcting for extraction efficiency and ion suppression. - **Applications:** Essential for lignin depolymerization studies, smoke flavor QC (whisky, smoked meat), and ADME bioanalysis.

Molecular Formula C8H10O3
Molecular Weight 157.18 g/mol
Cat. No. B12390395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxyphenol-d3
Molecular FormulaC8H10O3
Molecular Weight157.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)O
InChIInChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D
InChIKeyKLIDCXVFHGNTTM-QGZYMEECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxyphenol-d3 Internal Standard


2,6-Dimethoxyphenol-d3 (Syringol-d3, CAS 2484091-60-1) is a deuterium-labeled analog of 2,6-dimethoxyphenol (Syringol), a naturally occurring methoxylated phenol. This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications [1]. The introduction of three deuterium atoms at the 3, 4, and 5 positions of the aromatic ring results in a molecular weight of 157.18 g/mol, a 3.0 Da mass shift from the unlabeled compound (154.17 g/mol), which facilitates clear differentiation from the analyte during analysis .

Product type Stable isotope-labeled internal standard (SIL-IS) for MS & NMR
Key attribute +3 Da mass shift enables clear analyte differentiation

Why 2,6-Dimethoxyphenol-d3 Cannot Be Replaced


Substituting the deuterated internal standard with the non-labeled form (2,6-Dimethoxyphenol) or a structurally dissimilar compound will compromise analytical accuracy and precision. The unlabeled compound cannot be distinguished from the endogenous analyte in the sample, rendering it useless for quantification via mass spectrometry [1]. Conversely, using a structurally unrelated internal standard (e.g., a different phenolic compound like 4-ethylphenol-d3) fails to correct for matrix effects and variable ionization efficiencies that are specific to the target analyte, leading to systematic errors in concentration determination [2]. The use of 2,6-Dimethoxyphenol-d3, which is chemically identical but isotopically distinct, is essential for the application of the stable isotope dilution assay (SIDA) method, which provides the highest level of accuracy in quantitative analysis [3].

Unlabeled analog Co-elutes with target analyte, preventing accurate quantification
Structural analog ISTD May not correct for analyte-specific matrix effects and ionization variability
Non-isotopic method Lacks the isotopic dilution capability required for SIDA accuracy

2,6-Dimethoxyphenol-d3 vs. Alternatives


Isotopic Fidelity for SIDA

The primary and essential differentiation of 2,6-Dimethoxyphenol-d3 is its suitability as an internal standard for Stable Isotope Dilution Assays (SIDA) via mass spectrometry, a capability that the unlabeled compound (2,6-Dimethoxyphenol) entirely lacks. The unlabeled analog is indistinguishable from the endogenous analyte, making accurate quantification impossible [1]. The deuterated analog provides a distinct mass shift that allows for the correction of matrix effects and ionization variability [2].

SIL-IS Suitability
Class-level
Suitable; +3 Da shift vs Not suitable; indistinguishable
Supports SIDA method context
General MS principle; vendor-confirmed
Mass Spectrometry Stable Isotope Dilution Analytical Method Validation

Analytical Performance Benchmark

In a representative method validation for a phenolic compound using a deuterated internal standard (BE-d3) in a differential mobility spectrometry-MS/MS (DMS-MS/MS) method, a seven-point calibration curve was established over a linear dynamic range of 100 pg to 10 ng [1]. While this specific data is for a different deuterated standard, it provides a class-level inference for the performance achievable with 2,6-Dimethoxyphenol-d3, which is expected to demonstrate comparable linearity, accuracy, and precision in validated analytical methods for its target analyte, 2,6-Dimethoxyphenol.

Calibration Linearity
Class-level
100 pg – 10 ng
Supports method linearity expectations
Proxy data from related deuterated standard
Method Validation Calibration Curve Linearity

Purity as an Analytical Standard

Commercial suppliers of 2,6-Dimethoxyphenol-d3 report a typical purity of 95% , with some sources indicating purities of ≥98% . This purity level serves as a critical benchmark for researchers, ensuring that the internal standard will not introduce significant impurities that could interfere with the analysis of the target compound, 2,6-Dimethoxyphenol.

Purity
Supplier data
95% to ≥98%
Supports standard quality for quantification
As reported in vendor COA
Purity Analytical Standard Quality Control

Specialized Quantitative Tool

2,6-Dimethoxyphenol-d3 is specifically marketed and described by vendors as a stable isotope-labeled internal standard for use in mass spectrometry and NMR-based quantitative analysis . In contrast, unlabeled 2,6-Dimethoxyphenol is presented as a flavor and fragrance ingredient, a general biochemical reagent, or a substrate for enzyme assays (e.g., laccase activity) . This clear distinction in intended use underscores that 2,6-Dimethoxyphenol-d3 is a specialized analytical tool, not a direct substitute for the bulk applications of the unlabeled compound.

Application Domain
Class-level
Internal standard for quantitative MS & NMR vs Flavor/fragrance agent, biochemical reagent
Differentiates procurement purpose
Based on vendor product descriptions
Application Specificity Procurement Rationale Internal Standard

2,6-Dimethoxyphenol-d3 Use Cases


Syringol Quantification in Biomass Conversion

2,6-Dimethoxyphenol-d3 is the ideal internal standard for the accurate quantification of syringol (2,6-Dimethoxyphenol) in complex matrices such as bio-oils, pyrolysis vapors, and other biomass conversion products [1][2]. Its use corrects for matrix effects common in these complex samples, enabling precise determination of syringol yields, which is a critical metric for process optimization and kinetic studies of lignin depolymerization .

Smoky Flavor Authentication in Foods

Given that syringol is reported as 'the single most important flavor chemical in smoke flavors' and is found in products like whisky, rum, and smoked meats [1][2], its accurate quantification is essential for quality control and authenticity testing. 2,6-Dimethoxyphenol-d3 enables the use of stable isotope dilution assays (SIDA) with GC-MS or LC-MS to reliably measure syringol concentrations, ensuring product consistency and detecting adulteration .

LC-MS & GC-MS Method Calibration

2,6-Dimethoxyphenol-d3 serves as a reliable internal standard for building calibration curves, validating analytical methods, and assessing matrix effects in the analysis of syringol and other structurally related methoxylated phenols [1]. Its use as an internal standard helps achieve the high precision and accuracy required in analytical chemistry laboratories for pharmaceutical, environmental, and food analysis [2].

Pharmacokinetics of Syringol Compounds

In drug discovery and development, stable isotope-labeled compounds are essential for tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates [1]. 2,6-Dimethoxyphenol-d3 can be used as an internal standard to quantify syringol or related metabolites in biological matrices (e.g., plasma, urine) during preclinical studies, providing crucial data on bioavailability and clearance [2].

Application
Selection Property
Validation Focus
Biomass conversion syringol quantification
Isotope-dilution MS compatibility
Matrix-effect correction & yield accuracy
Food smoke flavor authenticity testing
SIDA-enabled accuracy for syringol
Product consistency & adulteration detection
Analytical method calibration & validation
Reliable mass shift for internal standard
Precision and accuracy in multi-matrix analysis
Preclinical ADME studies of syringol
Stable isotope label for tracking in biofluids
Bioavailability & clearance in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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